molecular formula C5H11NO B1312979 (S)-tetrahydro-2H-pyran-3-amine CAS No. 1071829-81-6

(S)-tetrahydro-2H-pyran-3-amine

Cat. No.: B1312979
CAS No.: 1071829-81-6
M. Wt: 101.15 g/mol
InChI Key: WUUOEJJGRCQGBQ-YFKPBYRVSA-N
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Description

(S)-tetrahydro-2H-pyran-3-amine is a chiral amine compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tetrahydro-2H-pyran-3-amine typically involves the reduction of the corresponding pyran-3-one using chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary or chiral catalyst to achieve the enantioselective reduction. The reaction conditions often include hydrogenation in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tetrahydro-2H-pyran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyran-3-one.

    Reduction: Further reduction can lead to the formation of tetrahydropyran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can have different functional groups attached to the amine or the ring structure.

Scientific Research Applications

(S)-tetrahydro-2H-pyran-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-tetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A structurally similar compound without the amine group.

    Pyran-3-one: The oxidized form of tetrahydropyran.

    Tetrahydro-2H-pyran-4-amine: A positional isomer with the amine group at a different position.

Uniqueness

(S)-tetrahydro-2H-pyran-3-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(3S)-oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOEJJGRCQGBQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428383
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071829-81-6
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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